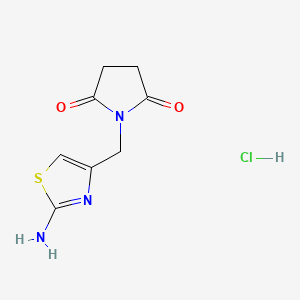

1-((2-Aminothiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride

Description

1-((2-Aminothiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride is a synthetic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted with a 2-aminothiazole moiety via a methyl linker. The hydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability in pharmacological applications. The 2-aminothiazole group is a heterocyclic aromatic ring containing sulfur and nitrogen, which is structurally distinct from other substituents commonly observed in related compounds (e.g., alkyl chains or halogens). This moiety may confer unique electronic properties and hydrogen-bonding capabilities, influencing receptor interactions or antimicrobial activity .

Properties

IUPAC Name |

1-[(2-amino-1,3-thiazol-4-yl)methyl]pyrrolidine-2,5-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S.ClH/c9-8-10-5(4-14-8)3-11-6(12)1-2-7(11)13;/h4H,1-3H2,(H2,9,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFJNEOWFANIMAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC2=CSC(=N2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Aminothiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride typically involves the following steps:

Formation of the 2-aminothiazole moiety: This can be achieved by reacting thiourea with α-haloketones under basic conditions.

Attachment of the pyrrolidine-2,5-dione ring: The 2-aminothiazole derivative is then reacted with a suitable pyrrolidine-2,5-dione precursor under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-((2-Aminothiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents onto the thiazole or pyrrolidine rings.

Scientific Research Applications

1-((2-Aminothiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((2-Aminothiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. This can lead to a range of biological effects, such as inhibition of microbial growth or modulation of inflammatory responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs can be categorized based on core modifications and substituents:

Key Findings:

Receptor Affinity: Meta-CF3-substituted pyrrolidine-2,5-dione derivatives exhibit strong binding to 5-HT1A receptors (comparable to ortho-OCH3 analogs) but reduced affinity for 5-HT2A receptors . Thiazole-containing compounds (e.g., sulfathiazole) are historically associated with antimicrobial activity, suggesting the target compound could share mechanistic pathways .

Solubility and Bioavailability: The hydrochloride salt form of the target compound contrasts with lipophilic analogs like 1-[(11-sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione, which is tailored for polymer conjugation .

Therapeutic Potential: Hydantoin derivatives (e.g., 5,5-dimethylimidazolidine-2,4-dione) are anticonvulsants, while thalidomide’s immunomodulatory effects highlight the pharmacological diversity of diketone-based structures . The target compound’s unique substituent may position it for niche applications in neurology or infectious diseases.

Biological Activity

1-((2-Aminothiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride is a compound characterized by its unique structural features, which include a pyrrolidine ring and an aminothiazole moiety. This combination has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and anticonvulsant research.

Chemical Structure

The compound can be described using its IUPAC name: this compound. Its molecular formula is with a molecular weight of approximately 194.24 g/mol. The presence of the thiazole ring is significant as it contributes to the compound's biological properties.

Biological Activity Overview

The biological activities of this compound have been explored through various studies, focusing on its anticancer and anticonvulsant properties.

Anticancer Activity

Research indicates that thiazole derivatives, including those similar to this compound, exhibit significant anticancer activity. A study highlighted the cytotoxic effects of thiazole-based compounds against various cancer cell lines. For example, compounds with similar structures demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different tumor cell lines, indicating potent growth-inhibitory effects .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| Compound 1 | A431 | 1.61 ± 1.92 |

| Compound 2 | HT29 | 1.98 ± 1.22 |

| Compound 3 | Jurkat | < Doxorubicin |

Anticonvulsant Activity

In the realm of anticonvulsant research, thiazole-containing compounds have shown promise. For instance, certain analogues derived from aminothiazole have been evaluated for their ability to prevent seizures in animal models. One study reported that specific thiazole-integrated pyrrolidinones exhibited significant anticonvulsant properties, effectively eliminating the tonic extensor phase in tested models .

Table 2: Anticonvulsant Activity Findings

| Compound Name | Model Used | Efficacy (%) |

|---|---|---|

| Analogue A | PTZ-induced seizures | 100 |

| Analogue B | Maximal electroshock | High |

Case Studies

Several case studies have documented the effects of compounds related to this compound:

- Case Study on Anticancer Effects : A derivative showed marked antiproliferative effects on mouse Sarcoma 180 and demonstrated activity against L1210 and P388 leukaemias. Acute toxicity studies indicated focal liver cell necrosis at higher doses .

- Case Study on Anticonvulsant Effects : A thiazole derivative was tested in a PTZ model and exhibited complete protection against seizures at specific dosages, suggesting its potential as a therapeutic agent for epilepsy .

The mechanism by which these compounds exert their biological effects often involves interactions with cellular targets such as enzymes or receptors involved in cell proliferation and neurotransmission. The thiazole moiety plays a critical role in enhancing the lipophilicity and biological activity of these compounds.

Q & A

Q. What are the recommended methods for synthesizing 1-((2-Aminothiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride in laboratory settings?

- Methodological Answer : Synthesis should involve coupling 2-aminothiazole derivatives with pyrrolidine-2,5-dione precursors via nucleophilic substitution or reductive amination. Reaction optimization can be achieved using statistical Design of Experiments (DoE) to minimize trial-and-error approaches. For example, varying parameters like temperature, solvent polarity, and catalyst loading can be systematically tested to maximize yield . Similar pyrazole derivatives synthesized via fluorinated alkyl halide reactions (e.g., 1-(2-Fluoroethyl)-3,5-dimethylpyrazol-4-amine hydrochloride) suggest analogous strategies for introducing the aminothiazol moiety .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a combination of elemental microanalysis (to verify C, H, N, S, and Cl content), FTIR spectroscopy (to confirm amine, thiazole, and carbonyl functional groups), and 1H/13C NMR (to resolve stereochemistry and substituent positioning). For example, pyrazole derivatives like {1-[5-Methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]-ethyl}amine hydrochloride were validated using these techniques, with NMR chemical shifts confirming methyl and aromatic proton environments .

Q. What are the solubility and stability considerations for this hydrochloride salt in aqueous systems?

- Methodological Answer : Hydrochloride salts generally enhance aqueous solubility due to ionic dissociation. Conduct solubility tests in buffered solutions (pH 1–7.4) to simulate physiological conditions. Stability studies should assess degradation under light, temperature, and humidity using HPLC or mass spectrometry. For instance, ethyl amino(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate hydrochloride’s stability was monitored under accelerated storage conditions to determine shelf-life .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. In case of exposure, follow GHS-aligned protocols: rinse skin/eyes with water for 15 minutes, and seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can computational modeling be integrated into studying the compound’s reactivity or biological interactions?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways or molecular docking to simulate target binding. ICReDD’s approach combines computational reaction path searches with experimental validation, enabling rapid optimization of reaction conditions . For example, binding free energy calculations for pyrazole derivatives identified favorable interactions with enzymes like cyclooxygenase .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo activity data?

- Methodological Answer : Conduct pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability) to assess bioavailability discrepancies. Use metabolite identification (via LC-MS) to detect inactive or toxic derivatives. For instance, ethyl amino(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate hydrochloride’s in vivo efficacy was linked to active metabolite formation .

Q. How can structural modifications optimize biological activity while minimizing off-target effects?

- Methodological Answer : Perform SAR studies by systematically altering substituents (e.g., methyl, fluoro, or methoxy groups) on the thiazole or pyrrolidine moieties. Compare analogs using in vitro assays (e.g., IC50 values for target enzymes) and computational ADMET predictions. Methyl (2R,4R)-4-Cbz-aminopyrrolidine-2-carboxylate hydrochloride’s chirality and protective groups were critical for its selectivity .

Q. How to design experiments to elucidate the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Use multi-omics approaches : transcriptomics to identify affected pathways, proteomics to detect protein targets, and metabolomics to map metabolic perturbations. Combine with knockout cell lines or CRISPR-Cas9 to validate target relevance. For example, pyrazole derivatives were screened against kinase libraries to pinpoint inhibitory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.